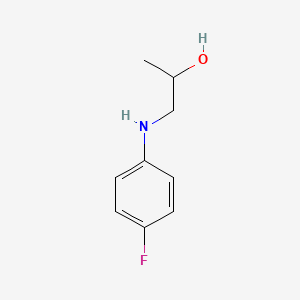

1-(4-Fluorophenylamino)-2-propanol

Beschreibung

The exact mass of the compound 1-(4-Fluorophenylamino)-2-propanol is 169.090292168 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorophenylamino)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenylamino)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-fluoroanilino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHLLZZGOCVEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol

A Note to the Reader: The initial topic of inquiry was "1-(4-Fluorophenylamino)-2-propanol." Comprehensive searches for this specific chemical structure (F-Ph-NH-CH2-CH(OH)-CH3) did not yield sufficient public-domain data to construct an in-depth technical guide. This suggests the compound is not widely synthesized or studied. However, a closely related and structurally isomeric compound, 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol , is well-documented. This compound, also known as 4-Fluoroephedrine, is a subject of significant interest in pharmacology and analytical chemistry. This guide has therefore been developed to provide a comprehensive overview of this scientifically relevant molecule to best serve the interests of researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, commonly known as 4-Fluoroephedrine (4-FEP), is a synthetic compound belonging to the substituted phenethylamine and β-hydroxyamphetamine classes.[1] It is a structural analog of ephedrine, distinguished by the presence of a fluorine atom at the para-position of the phenyl ring.[1][2] First described in scientific literature in 1991, it has more recently been identified as a novel psychoactive substance (NPS), leading to renewed interest in its chemical properties, synthesis, and pharmacological profile.[1] This guide provides a detailed technical overview of its structure, properties, synthesis, and biological activity, grounded in current scientific literature.

Chemical Structure and Properties

Molecular Structure

4-Fluoroephedrine is a chiral molecule existing as a pair of diastereomers, each with its own enantiomers. The primary pharmacological activity is associated with the (1R,2S)-erythro isomer.[2] The structure features a fluorinated phenyl group attached to a propanol backbone, with a methylamino group at the second carbon.

Caption: 2D structure of 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol.

Physicochemical Properties

The key physicochemical properties of 4-Fluoroephedrine are summarized below. These values are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄FNO | PubChem[3] |

| Molecular Weight | 183.22 g/mol | PubChem[3] |

| CAS Number | 63009-92-7 | PubChem[3] |

| Appearance | White crystalline powder (hydrochloride salt) | [2] |

| Melting Point | 195–197 °C (hydrochloride salt of active enantiomer) | [2] |

| XLogP3 | 1.0 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 4-Fluoroephedrine has been described in the literature, with routes focusing on achieving stereochemical control to isolate the pharmacologically active isomer.[1] One notable method involves a biotransformation approach followed by reductive amination.[2]

Caption: Conceptual workflow for the synthesis of 4-Fluoroephedrine.

Experimental Protocol: Stereoselective Synthesis (Conceptual)

This protocol outlines the key steps based on the described biotransformation route.[2]

Step 1: Biotransformation to (R)-4-Fluoro Phenylacetyl Carbinol

-

Rationale: This enzymatic step, using yeast, establishes the desired stereochemistry at the carbinol center, which is crucial for the final product's biological activity.

-

Procedure:

-

Prepare a culture of a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Introduce 4-fluorobenzaldehyde into the fermentation broth.

-

Incubate under controlled temperature and agitation for a specified period to allow for the enzymatic conversion.

-

Extract the chiral intermediate, (R)-4-fluoro phenylacetyl carbinol, from the broth using an appropriate organic solvent.

-

Purify the intermediate, for example, by column chromatography.

-

Step 2: Reductive Amination

-

Rationale: This step introduces the methylamino group with stereochemical control, forming the final product. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent suitable for this transformation.

-

Procedure:

-

Dissolve the purified (R)-4-fluoro phenylacetyl carbinol in a suitable solvent (e.g., methanol).

-

Add methylamine to the solution.

-

Add sodium cyanoborohydride portion-wise while maintaining the reaction at a controlled temperature.

-

Monitor the reaction for completion using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the final product, 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, typically through recrystallization to obtain high enantiomeric purity.

-

Chemical Reactivity

4-Fluoroephedrine can serve as a precursor in the synthesis of other psychoactive substances. Notably, it can be used to synthesize 4-fluoromethamphetamine (4-FMA), a related amphetamine derivative.[1]

Pharmacology and Mechanism of Action

Pharmacodynamics

4-Fluoroephedrine acts as a sympathomimetic agent, primarily by stimulating the release of norepinephrine.[1] Its mechanism involves acting as a monoamine releasing agent and, to a lesser extent, a reuptake inhibitor.[1]

-

Primary Action: Selective norepinephrine releasing agent.

-

Receptor Interaction: Unlike many other amphetamines, it demonstrates a lack of affinity for the human trace amine-associated receptor 1 (hTAAR1).[1]

This pharmacological profile results in stimulant effects on the central and peripheral nervous systems.

Caption: Simplified mechanism of action for 4-Fluoroephedrine.

Pharmacokinetics and Metabolism

Studies on the related compound, 4-fluoromethcathinone (flephedrone), indicate that its metabolite involves the reduction of the β-keto group to a β-hydroxy group, forming 4-fluoroephedrine.[4] This suggests that 4-fluoroephedrine itself is a metabolite of other synthetic cathinones.

Analytical Characterization

The identification and quantification of 4-Fluoroephedrine in forensic and research settings are typically performed using a combination of chromatographic and spectrometric techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying the compound in seized materials or biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and can be used for quantification in biological fluids.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the molecule and its stereoisomers.

Safety and Handling

As a psychoactive substance with stimulant properties, 4-Fluoroephedrine poses health risks. Like related amphetamines, it can induce side effects such as tachycardia, hypertension, and central nervous system stimulation.[2]

-

Handling: Should be handled only in a controlled laboratory setting by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

-

Storage: Store in a secure, cool, dry, and well-ventilated area, away from incompatible materials.

-

Toxicity: The physiological and toxicological properties are not fully elucidated, but it should be treated as a potentially hazardous chemical.[4]

Conclusion

1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol (4-Fluoroephedrine) is a fluorinated analog of ephedrine with significant activity as a selective norepinephrine releasing agent. Its synthesis requires careful stereochemical control to produce the pharmacologically active isomer. As a novel psychoactive substance, it is of considerable interest to researchers in pharmacology, toxicology, and forensic chemistry. A thorough understanding of its chemical and biological properties is essential for its safe handling and for the development of analytical methods for its detection.

References

-

Wikipedia. 4-Fluoroephedrine. [Link]

-

Chemical Entities of Biological Interest (ChEBI). 4-Fluoroephedrine. [Link]

-

Wikipedia. 4-Fluoroamphetamine. [Link]

-

Maurer, H. H., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 9(10), 1511-1519. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76974173, 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol. [Link]

-

Kuwayama, K., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Psychiatry, 9, 309. [Link]

Sources

- 1. 4-Fluoroephedrine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol | C10H14FNO | CID 76974173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 4-Fluoroaniline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, and the 4-fluoroaniline scaffold has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of 4-fluoroaniline derivatives, from the fundamental principles governing their enhanced pharmacological profiles to their synthesis and application in a range of therapeutic areas. We will delve into the nuanced effects of para-fluorination on molecular properties, including metabolic stability, lipophilicity, and target binding affinity. This guide will further present detailed synthetic methodologies for key classes of 4-fluoroaniline-based drugs, with a focus on kinase inhibitors, antimicrobial agents, and central nervous system-acting compounds. Through a combination of mechanistic insights, structure-activity relationship (SAR) analysis, and practical experimental protocols, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the 4-fluoroaniline moiety in the design and synthesis of next-generation therapeutics.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Implications of the 4-Fluoroaniline Moiety

The substitution of a hydrogen atom with fluorine at the para-position of the aniline ring imparts a unique set of physicochemical properties that can be strategically exploited in drug design. The high electronegativity of fluorine can significantly alter the electronic distribution within the aromatic ring, influencing the pKa of the amino group and modulating interactions with biological targets.

One of the most significant advantages of incorporating a 4-fluoroaniline moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of aromatic hydroxylation, a common metabolic pathway for many drug molecules, thereby increasing the drug's half-life and bioavailability.

Furthermore, the introduction of a fluorine atom can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect on lipophilicity can be context-dependent, it often leads to improved membrane permeability and oral bioavailability. The fluorine atom can also participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to increased binding affinity and potency.

| Property | 4-Fluoroaniline | Aniline |

| Molecular Formula | C₆H₆FN | C₆H₇N |

| Molar Mass ( g/mol ) | 111.12 | 93.13 |

| Melting Point (°C) | -1.9 | -6 |

| Boiling Point (°C) | 188 | 184 |

| pKa (of conjugate acid) | 4.65 | 4.63 |

| logP | 1.15 | 0.90 |

Table 1: Comparison of Physicochemical Properties of 4-Fluoroaniline and Aniline.

Synthesis of 4-Fluoroaniline and its Derivatives

The primary industrial synthesis of 4-fluoroaniline involves the reduction of 4-fluoronitrobenzene. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

General Protocol for the Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation

Materials:

-

4-Fluoronitrobenzene

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Dichloromethane (DCM)

Procedure:

-

In a reaction vessel suitable for hydrogenation, dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL).

-

Carefully add 10% Pd/C (21 mg, 0.020 mmol) to the solution.

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC or GC), filter the solid catalyst and wash it with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washing.

-

Concentrate the combined organic solution under reduced pressure to yield 4-fluoroaniline as a clear yellow oil (yields can be up to 100%).

The versatile reactivity of the amino group and the fluorine-activated aromatic ring allows for the synthesis of a diverse array of derivatives. Key reactions include acylation, alkylation, diazotization, and nucleophilic aromatic substitution.

Applications in Medicinal Chemistry

The 4-fluoroaniline scaffold is a privileged structure found in a wide range of approved drugs and clinical candidates across various therapeutic areas.

Kinase Inhibitors in Oncology

A significant number of kinase inhibitors incorporate a substituted 4-fluoroaniline moiety, which often plays a crucial role in binding to the ATP-binding pocket of the target kinase.

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer, features a 3-chloro-4-fluoroaniline group. This group occupies a hydrophobic pocket within the EGFR kinase domain, where the fluorine and chlorine atoms contribute to favorable binding interactions.

Mechanism of Action of Gefitinib

Gefitinib competitively inhibits the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways responsible for cell proliferation and survival, such as the Ras-MAPK and PI3K-Akt pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Antimicrobial Agents

Fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents, often incorporate a fluorinated aniline derivative. The fluorine atom at the C-6 position of the quinolone core is crucial for their antibacterial activity, as it enhances their penetration into bacterial cells and their binding to the target enzymes, DNA gyrase and topoisomerase IV.

Derivatives of 4-fluoroaniline have also shown promise as antifungal agents. For instance, novel fluorinated quinoline analogs synthesized from 2-fluoroaniline have demonstrated significant activity against various phytopathogenic fungi.

Central Nervous System (CNS) Agents

The ability of fluorine to enhance blood-brain barrier penetration makes the 4-fluoroaniline scaffold attractive for the development of CNS-acting drugs.

Selective Serotonin Reuptake Inhibitors (SSRIs): While no major approved SSRI is a direct derivative of 4-fluoroaniline, the incorporation of a p-fluorophenyl group is a common feature in this class of antidepressants. The fluorine atom is thought to contribute to the selectivity and potency of these drugs by influencing their binding to the serotonin transporter. The mechanism of action of SSRIs involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its concentration and enhancing serotonergic neurotransmission.

Opioid Analgesics: Para-fluorofentanyl is a potent opioid analgesic and an analog of fentanyl. It is synthesized using 4-fluoroaniline in place of aniline in the standard fentanyl synthesis. The para-fluoro substitution can alter the potency and metabolic profile of the molecule.

Metabolism and Pharmacokinetics

The metabolism of 4-fluoroaniline has been studied in rats, revealing that it undergoes both ortho- and para-hydroxylation. A significant portion of the dose is excreted as 2-amino-5-fluorophenylsulfate. Interestingly, para-hydroxylation leads to defluorination, and the resulting metabolites are N-acetylated and excreted as conjugates of 4-acetamidophenol (paracetamol). This metabolic lability of the aromatic fluorine substituent is an important consideration in drug design.

The metabolic fate of more complex drug molecules containing the 4-fluoroaniline moiety will depend on the overall structure of the compound. However, the inherent resistance of the C-F bond to cleavage generally contributes to a more favorable pharmacokinetic profile.

Future Outlook

The 4-fluoroaniline scaffold continues to be a valuable and versatile platform in medicinal chemistry. Its unique combination of physicochemical properties offers a powerful tool for fine-tuning the pharmacological profiles of drug candidates. As our understanding of the subtle effects of fluorination on drug-target interactions and metabolic pathways deepens, we can expect to see the development of even more sophisticated and effective therapeutics based on this privileged structural motif. The ongoing development of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation drugs with improved efficacy, safety, and pharmacokinetic properties.

References

-

Wikipedia. (n.d.). Parafluorofentanyl. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Eadsforth, C. V., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(2), 205-16. Retrieved from [Link]

-

American Council on Science and Health. (2023, July 5). Para-Fluorofentanyl: A New, Old Monster. Retrieved from [Link]

-

Sun, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]

-

CancerQuest. (n.d.). Gefitinib. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?. Retrieved from [Link]

-

PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 1). Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

- Zhou, Y., et al. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II

Navigating the Metabolic Gauntlet: A Technical Guide to the Stability of 4-Fluorophenylamino Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a 4-fluorophenylamino moiety is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1][2][3] This guide provides an in-depth exploration of the metabolic fate of this important structural motif. We will delve into the enzymatic processes governing its biotransformation, with a particular focus on the role of cytochrome P450 enzymes. Furthermore, this document will serve as a practical resource, offering detailed protocols for essential in vitro assays used to assess metabolic stability, including liver microsomal and hepatocyte stability studies. By understanding the principles and methodologies outlined herein, researchers can make more informed decisions in the design and optimization of novel therapeutics incorporating the 4-fluorophenylamino scaffold.

The Significance of the 4-Fluorophenylamino Group in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5] The 4-fluorophenylamino group, in particular, offers several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6] This can lead to a longer half-life and improved bioavailability of the drug.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding affinity to its target.[3][4]

-

Improved Target Engagement: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.[4]

However, the metabolic fate of a 4-fluorophenylamino-containing compound is not always predictable. The overall metabolic stability is highly dependent on the entire molecular structure and the presence of other "metabolic soft spots."[3] Therefore, a thorough understanding of the potential biotransformation pathways is crucial for successful drug development.

Key Metabolic Pathways of 4-Fluorophenylamino Derivatives

The biotransformation of xenobiotics, including drugs, primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[7]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the drug molecule.[7][8] These enzymes are responsible for the oxidative metabolism of a vast number of drugs.[9] For 4-fluorophenylamino derivatives, several CYP-mediated reactions are possible:

-

Aromatic Hydroxylation: While the fluorine atom at the 4-position of the phenyl ring hinders oxidation at that site, hydroxylation can still occur at other positions on the ring, particularly if they are not sterically hindered.[10][11]

-

N-dealkylation: If the nitrogen of the amino group is attached to an alkyl chain, this chain can be a site for oxidative metabolism, leading to the removal of the alkyl group.[12]

-

Oxidation of Adjacent Moieties: Other parts of the molecule can be susceptible to oxidation, and the electronic effects of the 4-fluorophenylamino group can influence the reactivity of these sites.

The specific CYP isoforms involved in the metabolism of a particular 4-fluorophenylamino derivative can vary. The most common drug-metabolizing CYPs include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[9][13] Identifying which isoforms are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions.[14]

Phase II Metabolism: Conjugation and Excretion

Following Phase I metabolism, the newly introduced functional groups can undergo Phase II conjugation reactions.[7] These reactions involve the addition of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the drug or its metabolite.[15] This process increases the water solubility of the compound, facilitating its excretion from the body.[7] For hydroxylated metabolites of 4-fluorophenylamino derivatives, glucuronidation and sulfation are common Phase II pathways.

In Vitro Assessment of Metabolic Stability: A Practical Guide

Early assessment of metabolic stability is a critical step in the drug discovery process.[16] In vitro assays provide a reliable and high-throughput means to evaluate the susceptibility of a compound to metabolism and to predict its in vivo pharmacokinetic properties.[14][17] The two most widely used in vitro systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of liver cells that are rich in Phase I enzymes, particularly CYPs.[15][16] The microsomal stability assay is a cost-effective and efficient method for determining a compound's intrinsic clearance by these enzymes.[18]

Experimental Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[19][20]

-

Prepare a solution of the NADPH regenerating system.[18]

-

-

Incubation:

-

Sampling and Quenching:

-

Sample Processing and Analysis:

Data Analysis:

From the disappearance of the parent compound over time, key parameters can be calculated:

-

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.[18]

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the compound.[14][18]

| Parameter | Description |

| t½ (min) | Time for 50% of the compound to be metabolized. |

| CLint (µL/min/mg protein) | Volume of microsomal suspension cleared of the drug per unit time per milligram of microsomal protein. |

Hepatocyte Stability Assay

Hepatocytes are whole liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary co-factors.[21][25] Therefore, hepatocyte stability assays provide a more comprehensive assessment of a compound's metabolic fate, including the potential for Phase II metabolism and the influence of cellular uptake.[21][26]

Experimental Workflow:

Caption: General workflow for a hepatocyte stability assay.

Detailed Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[26]

-

Transfer the cells to a pre-warmed incubation medium and gently centrifuge to pellet the cells.

-

Resuspend the hepatocytes in fresh medium and determine the cell concentration and viability (typically >80%).[27]

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[25][27]

-

-

Incubation:

-

Sampling and Quenching:

-

Sample Processing and Analysis:

-

Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.[21]

-

Data Analysis:

The data from hepatocyte stability assays are used to calculate the half-life and intrinsic clearance. These values can then be used to predict in vivo pharmacokinetic parameters such as hepatic clearance and bioavailability.[17][25]

| Parameter | Description |

| t½ (min) | Time for 50% of the compound to be metabolized in hepatocytes. |

| CLint (µL/min/10^6 cells) | Volume of hepatocyte suspension cleared of the drug per unit time per million cells. |

Metabolite Identification

In addition to assessing the rate of metabolism, it is often crucial to identify the structures of the major metabolites.[28] This information helps to pinpoint metabolic liabilities in a molecule and can guide further chemical modifications to improve stability.[28] Metabolite identification is typically performed using advanced LC-MS/MS techniques, such as high-resolution mass spectrometry, which can provide accurate mass measurements and fragmentation data to elucidate the structures of the metabolites.[22]

Conclusion

The metabolic stability of 4-fluorophenylamino derivatives is a multifaceted issue that requires a thorough understanding of enzymatic biotransformation pathways and the application of robust in vitro assays. By employing the principles and protocols outlined in this guide, researchers can effectively evaluate the metabolic liabilities of their compounds, make data-driven decisions to optimize their drug candidates, and ultimately increase the probability of success in bringing new and effective medicines to patients.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 22, 2024, from [Link]

-

Modern Drug Metabolites Demand More from LC-MS/MS - Separation Science. (2026, January 12). Retrieved February 22, 2024, from [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Retrieved February 22, 2024, from [Link]

-

Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved February 22, 2024, from [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. Retrieved from [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6347–6387. [Link]

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 22, 2024, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (2020, March 17). Retrieved February 22, 2024, from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved February 22, 2024, from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025, May 29). Retrieved February 22, 2024, from [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Retrieved February 22, 2024, from [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. (2024, April 29). Retrieved February 22, 2024, from [Link]

-

Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved February 22, 2024, from [Link]

-

Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Retrieved February 22, 2024, from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved February 22, 2024, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 22, 2024, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved February 22, 2024, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved February 22, 2024, from [Link]

-

LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved February 22, 2024, from [Link]

-

Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. (2010, January 1). Retrieved February 22, 2024, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved February 22, 2024, from [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). Retrieved February 22, 2024, from [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. (n.d.). Retrieved February 22, 2024, from [Link]

-

Microsomal Stability Assay - Creative Bioarray. (n.d.). Retrieved February 22, 2024, from [Link]

-

Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC - PubMed Central. (n.d.). Retrieved February 22, 2024, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (2004). Retrieved February 22, 2024, from [Link]

-

Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. (2024, January 11). Retrieved February 22, 2024, from [Link]

-

Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Brugarolas, P., Zhang, J., Choi, H., Vasdev, N., & Hooker, J. M. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics, 386(1), 93–101. [Link]

-

Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed. (2017, September 15). Retrieved February 22, 2024, from [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved February 22, 2024, from [Link]

-

Biotransformation: The Metabolic Harmony of Converting Compounds for Health. (n.d.). Retrieved February 22, 2024, from [Link]

-

Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS - OAE Publishing Inc. (n.d.). Retrieved February 22, 2024, from [Link]

-

Principal biotransformation reactions of 4-fluorobiphenyl in C. elegans - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

-

Biotransformation of fluorinated drugs and xenobiotics by the model fungus Cunninghamella elegans - PubMed. (n.d.). Retrieved February 22, 2024, from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). Retrieved February 22, 2024, from [Link]

-

Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (2022, January 14). Retrieved February 22, 2024, from [Link]

-

What's the importance of cytochrome P450 metabolism? - Optibrium. (2024, November 22). Retrieved February 22, 2024, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. optibrium.com [optibrium.com]

- 10. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. nuvisan.com [nuvisan.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. protocols.io [protocols.io]

- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 22. sepscience.com [sepscience.com]

- 23. longdom.org [longdom.org]

- 24. technologynetworks.com [technologynetworks.com]

- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. protocols.io [protocols.io]

- 28. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

Application Note & Protocol: Synthesis of 1-(4-Fluorophenylamino)-2-propanol

A Comprehensive Guide for the Regioselective Aminolysis of Propylene Oxide with 4-Fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

This document provides a detailed technical guide for the synthesis of 1-(4-Fluorophenylamino)-2-propanol, a valuable β-amino alcohol intermediate in medicinal chemistry and materials science.[1] The protocol centers on the nucleophilic ring-opening of propylene oxide with 4-fluoroaniline. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, outline essential safety considerations, and detail the analytical methods required for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively. This guide is structured to serve as a self-validating system for producing high-purity 1-(4-Fluorophenylamino)-2-propanol.

II. Scientific Principles & Reaction Mechanism

The core of this synthesis is the nucleophilic ring-opening of an epoxide (propylene oxide) by a primary aromatic amine (4-fluoroaniline).[2] This transformation is a classic example of an SN2 reaction, where the amine acts as the nucleophile.[3]

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks one of the carbon atoms of the epoxide ring.

-

Ring-Opening: This attack forces the strained three-membered epoxide ring to open, transferring the bonding electrons to the oxygen atom and forming an alkoxide intermediate.

-

Proton Transfer: A subsequent proton transfer, typically from another molecule of the amine or during aqueous work-up, neutralizes the alkoxide to yield the final β-amino alcohol product.

Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can theoretically occur at either C1 (the less substituted carbon) or C2 (the more substituted, chiral carbon). Under neutral or basic conditions, the reaction is primarily governed by sterics. The amine nucleophile will preferentially attack the less sterically hindered carbon atom (C1).[2][3] This results in the desired product, 1-(4-Fluorophenylamino)-2-propanol, with high regioselectivity over the 2-(4-Fluorophenylamino)-1-propanol isomer. While catalysts like Lewis acids can be employed to alter or enhance regioselectivity, this protocol focuses on the non-catalyzed, sterically-controlled reaction.[4]

III. Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving volatile or hazardous materials must be performed in a certified chemical fume hood.

A. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoroaniline | ≥99% | Sigma-Aldrich, etc. | Corrosive and toxic liquid.[5][6] |

| Propylene Oxide | ≥99.5% | Sigma-Aldrich, etc. | Extremely flammable, volatile, and carcinogenic.[7] |

| Methanol (MeOH) | Anhydrous | Fisher Scientific, etc. | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | For extraction |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Lab Grade | For drying |

| Round-bottom flask (250 mL) | - | - | |

| Reflux condenser | - | - | |

| Addition funnel | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Separatory funnel (500 mL) | - | - | |

| Rotary evaporator | - | - |

B. Quantitative Data

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (moles) | Mass/Volume |

| 4-Fluoroaniline | 111.12 | 1.0 | 0.10 | 11.11 g |

| Propylene Oxide | 58.08 | 1.2 | 0.12 | 7.0 g (approx. 8.4 mL) |

| Methanol | - | - | - | 100 mL |

C. Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 50 mL addition funnel. Place the flask in a heating mantle on a magnetic stirrer.

-

Reagent Charging: In the fume hood, charge the flask with 4-fluoroaniline (11.11 g, 0.10 mol) and anhydrous methanol (100 mL). Begin stirring to ensure the solution is homogeneous.

-

Substrate Addition: Carefully measure propylene oxide (7.0 g, 0.12 mol) and place it in the addition funnel.

-

Causality Note: A slight excess of propylene oxide (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, 4-fluoroaniline. Propylene oxide is highly volatile (b.p. 34 °C), so it should be handled with care and added slowly.

-

-

Reaction Execution: Add the propylene oxide dropwise to the stirring solution of 4-fluoroaniline over approximately 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-fluoroaniline spot (visualized under UV light) indicates reaction completion.

-

Work-up & Isolation: a. Allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a rotary evaporator and remove the methanol under reduced pressure. c. Dissolve the resulting crude oil in ethyl acetate (150 mL). d. Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford 1-(4-Fluorophenylamino)-2-propanol as a pure oil or low-melting solid.

IV. Characterization and Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR (Proton NMR): Expected signals include aromatic protons on the fluorophenyl ring, a multiplet for the CH proton adjacent to the hydroxyl group, multiplets for the CH₂ group attached to the nitrogen, a doublet for the methyl group, and broad singlets for the OH and NH protons.[8]

-

¹³C NMR (Carbon NMR): Will show distinct signals for the aromatic carbons (with C-F coupling), and the three aliphatic carbons of the propanol chain.

-

¹⁹F NMR (Fluorine NMR): A single resonance is expected, confirming the presence of the fluorine atom on the aromatic ring.[9]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₂FNO, MW: 169.20 g/mol ).[10][11]

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, and C-F stretching (~1200-1250 cm⁻¹).[12]

V. Safety and Handling Precautions

Adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

4-Fluoroaniline: This compound is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[5][6][13] It is readily absorbed through the skin.[14] Always handle in a fume hood and wear appropriate PPE, including nitrile gloves (double-gloved recommended), a lab coat, and chemical safety goggles.[6][15]

-

Propylene Oxide: It is an extremely flammable liquid and vapor. It is also toxic if inhaled, a suspected mutagen, and a known carcinogen.[7] All work must be conducted in a well-ventilated fume hood, away from any sources of ignition.[7] Use explosion-proof equipment where necessary.

-

General Handling: Perform the reaction in a well-ventilated chemical fume hood. Ensure emergency access to a safety shower and eyewash station.

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[15]

VI. Experimental Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final product analysis.

VII. References

-

Vertex AI Search. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from

-

Vertex AI Search. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from

-

ResearchGate. (n.d.). Epoxide ring-opening reaction of various epoxides by aniline in the.... Retrieved from

-

MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from

-

Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No.. Retrieved from

-

CDH Fine Chemical. (n.d.). 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

-

Apollo Scientific. (2023, July 7). 4-Fluoroaniline Safety Data Sheet. Retrieved from

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from

-

Thermo Fisher Scientific. (2007, December 10). 4-Fluoroaniline Safety Data Sheet. Retrieved from

-

Shaanxi BLOOM Tech Co., Ltd. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in?. Retrieved from

-

BASF. (2026, February 20). Propylene Oxide Safety Data Sheet. Retrieved from

-

Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved from

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from

-

Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline. Retrieved from

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from

-

BenchChem. (2025). Key characteristics of (S)-2-(4-Fluorophenyl)propan-1-ol for preliminary studies. Retrieved from

-

BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. Retrieved from

-

Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from

-

MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from

-

PubMed. (2023, January 15). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Retrieved from

-

Guidechem. (2023, February 26). What are the synthesis and toxicity of 4-Fluoroaniline?. Retrieved from

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

-

ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from

-

Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols. Retrieved from

-

PubMed. (n.d.). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Retrieved from

-

MDPI. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from

Sources

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. download.basf.com [download.basf.com]

- 8. mdpi.com [mdpi.com]

- 9. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]

- 10. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. guidechem.com [guidechem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Application Notes & Protocols: Enhancing Ezetimibe Intermediate Synthesis through Asymmetric Reduction with Fluorinated Amino Alcohol-Derived Catalysts

Abstract

Ezetimibe is a landmark cholesterol absorption inhibitor whose synthesis presents significant stereochemical challenges, with three distinct chiral centers dictating its biological activity. The formation of the (S)-hydroxyl group on the C3 side chain is a critical step, commonly achieved via the asymmetric reduction of a prochiral ketone. This guide provides an in-depth analysis and detailed protocols for this pivotal transformation. We first establish a baseline using the well-documented Corey-Bakshi-Shibata (CBS) reduction. Building on this, we explore the prospective advantages of employing catalysts derived from fluorinated amino alcohols, detailing the mechanistic rationale for their potential to enhance enantioselectivity and catalytic efficiency through electronic and solvation effects. This document is intended for researchers and process chemists in drug development seeking to optimize existing synthetic routes and explore next-generation catalytic systems for the production of Ezetimibe and its key intermediates.

Introduction: The Stereochemical Challenge of Ezetimibe

Ezetimibe, chemically (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a potent antihyperlipidemic agent that functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking cholesterol absorption.[1] The molecule's efficacy is intrinsically linked to its specific stereoisomeric form. The synthesis of Ezetimibe is therefore a significant challenge, as it requires precise control over three chiral centers to avoid the formation of diastereomers that can be difficult to separate and may lack therapeutic activity.[2]

A crucial step in many industrial syntheses is the creation of the C3 side-chain's (S)-hydroxyl group via the stereoselective reduction of a key ketone intermediate, (3R,4S)-1-(4-fluorophenyl)-3-[3-oxo-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone.[3][4] This transformation is frequently accomplished using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a catalyst derived from a chiral amino alcohol.[5][6] This guide will detail the established CBS protocol and then extrapolate from foundational principles of asymmetric catalysis to propose an advanced methodology using fluorinated amino alcohols to potentially achieve superior results.

Mechanistic Insight: The Power of Asymmetric Catalysis

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a robust and widely adopted method for the enantioselective reduction of prochiral ketones.[6] The catalyst, typically derived from (S)- or (R)-proline, forms a complex with borane (BH₃). The ketone substrate coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. This coordination orients the ketone so that one of its prochiral faces is preferentially exposed to the hydride delivery from the BH₃, leading to the formation of one enantiomer of the alcohol in high excess.

The causality behind this selectivity lies in the rigid, chair-like transition state formed by the catalyst-borane-ketone complex. The bulky substituent on the ketone preferentially orients away from the catalyst's chiral framework, dictating the trajectory of the hydride attack.

Caption: Fig. 1: Simplified workflow of the CBS-catalyzed asymmetric ketone reduction.

The Fluorinated Advantage: A Hypothesis for Enhanced Selectivity

The introduction of fluorine into organic molecules can profoundly alter their chemical properties.[7][8] We propose that using a catalyst derived from a fluorinated amino alcohol could offer distinct advantages in the asymmetric synthesis of the Ezetimibe intermediate.

Causality and Expertise:

-

Electronic Effects: Fluorine is the most electronegative element. Placing fluorine atoms on the chiral ligand of the catalyst can withdraw electron density, increasing the Lewis acidity of the boron center. A more Lewis acidic catalyst can bind the ketone substrate more tightly and at lower temperatures, often leading to a more ordered and selective transition state.[9]

-

Solvation and Hydrogen Bonding: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), are known to be poor Lewis bases but effective hydrogen bond donors.[9] When used as a solvent or co-solvent, TFE can stabilize the active catalyst and transition state through hydrogen bonding without competing with the ketone for coordination to the catalyst. This has been shown to dramatically improve enantioselectivity in related asymmetric hydrogenations.[9]

This hypothesis is grounded in established principles of physical organic chemistry and successful applications in analogous catalytic systems.[10]

Caption: Fig. 2: Logical flow illustrating the proposed benefits of a fluorinated catalyst system.

Experimental Protocols and Data

Synthesis of Key Ketone Intermediate

The prochiral ketone intermediate, (S)-3-(5-(4-fluorophenyl)-5-oxopentanoyl)-4-phenyloxazolidin-2-one, serves as the starting material for the critical reduction step. Its synthesis typically involves the acylation of a chiral auxiliary like (S)-4-phenyl-2-oxazolidinone.[11][12]

Protocol 1: Preparation of (S)-3-(5-(4-fluorophenyl)-5-oxopentanoyl)-4-phenyloxazolidin-2-one

-

Materials: 5-(4-fluorophenyl)-5-oxopentanoic acid, Pivaloyl chloride, Triethylamine (TEA), (S)-4-phenyl-2-oxazolidinone, 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Lithium chloride, Hydrochloric acid (1N).

-

Procedure: a. Suspend 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 eq) in DCM in a dry, inert-atmosphere reaction vessel. b. Cool the suspension to 0°C. c. Add triethylamine (1.1 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.05 eq). d. Stir the reaction mixture at 0°C for 2 hours to form the mixed anhydride. e. In a separate vessel, dissolve (S)-4-phenyl-2-oxazolidinone (1.0 eq), DMAP (0.1 eq), and LiCl (1.0 eq) in DCM. f. Cool the oxazolidinone solution to 0°C and add the previously prepared mixed anhydride solution via cannula. g. Allow the reaction to warm to room temperature and stir for 12-16 hours. h. Quench the reaction by adding water. Separate the organic layer. i. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure ketone intermediate.[13][14]

Asymmetric Reduction Protocols

Protocol 2: Benchmark CBS-Catalyzed Asymmetric Reduction

-

Materials: Ketone intermediate from Protocol 1, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-dimethyl sulfide complex (BMS, ~10 M), Tetrahydrofuran (THF), Methanol, Hydrochloric acid (1N).

-

Procedure: a. Dissolve the ketone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to -20°C. c. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. d. Add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature below -15°C. e. Stir the reaction at -20°C for 2-4 hours, monitoring by TLC or HPLC for completion. f. Quench the reaction by the slow, dropwise addition of methanol at -20°C. g. Allow the mixture to warm to room temperature and add 1N HCl. h. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. i. Purify the crude alcohol by column chromatography or recrystallization.[3][5]

Protocol 3: Developmental Asymmetric Reduction with a Fluorinated Catalyst

This protocol is a template for development, leveraging the principles discussed. The specific fluorinated amino alcohol and conditions require optimization.

-

Materials: Ketone intermediate, A fluorinated amino alcohol derivative (e.g., from trifluoromethyl-substituted proline), Borane-dimethyl sulfide complex (BMS), 2,2,2-Trifluoroethanol (TFE) or a TFE/THF mixture, Methanol.

-

Procedure: a. In-situ catalyst formation: In a dry flask under an inert atmosphere, dissolve the fluorinated amino alcohol derivative (0.1-0.2 eq) in the chosen solvent (e.g., TFE). Add borane (0.1-0.2 eq) and stir at room temperature for 1 hour to form the catalyst. b. Cool the catalyst solution to a lower starting temperature (e.g., -40°C to -30°C) due to the anticipated higher reactivity. c. In a separate flask, dissolve the ketone intermediate (1.0 eq) in the same solvent and cool to the reaction temperature. d. Slowly add the ketone solution to the catalyst solution. e. Add the remaining borane-dimethyl sulfide complex (0.6-1.0 eq) dropwise, maintaining the low temperature. f. Monitor the reaction closely by HPLC. The enhanced Lewis acidity may lead to a faster reaction. g. Quench and work up the reaction as described in Protocol 2. h. Analyze the product for yield and stereoselectivity (diastereomeric and enantiomeric excess) using Chiral HPLC.

Data Summary and Analysis

The success of the asymmetric reduction is quantified by the chemical yield and the stereoselectivity, expressed as diastereomeric excess (de) or enantiomeric excess (ee).

Table 1: Typical Performance of Benchmark CBS Reduction

| Parameter | Typical Result | Analytical Method | Reference |

|---|---|---|---|

| Chemical Yield | 85-95% | Gravimetric / HPLC | [3] |

| Diastereomeric Excess (de) | >98% | Chiral HPLC | [3][4] |

| Enantiomeric Excess (ee) | >99% | Chiral HPLC |[15][16] |

Table 2: Target Parameters for a Fluorinated Catalyst System

| Parameter | Target / Variable | Rationale | Analytical Method |

|---|---|---|---|

| Reaction Temperature | -40°C to 0°C | Tighter transition state at lower temperatures may improve selectivity. | Thermocouple |

| Catalyst Loading | 5-15 mol% | Optimize for reaction rate vs. cost. | N/A |

| Solvent System | THF, TFE, DCM, Toluene | Fluorinated solvents may enhance selectivity. | N/A |

| Diastereomeric Excess (de) | >99% | The primary goal of optimization. | Chiral HPLC |

| Reaction Time | 1-6 hours | Increased catalyst activity may reduce required time. | HPLC Monitoring |

Conclusion

The stereoselective reduction of the side-chain ketone is a decisive step in the synthesis of high-purity Ezetimibe. While the standard CBS reduction provides excellent results, there is always a drive in process chemistry for improvement—be it in selectivity, reaction time, or catalyst loading. The use of catalysts derived from fluorinated amino alcohols presents a scientifically grounded avenue for such optimization. The electronic-withdrawing nature of fluorine can enhance the catalyst's Lewis acidity, potentially leading to more organized transition states and superior stereochemical control. These application notes provide both a reliable benchmark protocol and a logical framework for researchers to explore this next generation of asymmetric catalysts.

References

- EP2876102A1 - Process for synthesis of ezetimibe and intermediates used in said process.

-

Process for the production of ezetimibe and intermediates used in this process . Justia Patents. [Link]

- CN103896700A - Preparation method of ezetimibe chiral intermediate.

- CN103086938A - Ezetimibe synthesis method.

-

Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates . tks publisher. [Link]

- US8013150B2 - Process for the preparation of ezetimibe.

-

Process for the preparation of ezetimibe - Patent US-8013150-B2 . PubChem. [Link]

-

Synthesis of a fluorinated Ezetimibe analogue using radical allylation of α-bromo-α-fluoro-β-lactam . New Journal of Chemistry (RSC Publishing). [Link]

-

"Process For The Purification Of Ezetimibe" . Quick Company. [Link]

- CN102746249A - Purification refining method of ezetimibe intermediate.

- CN102746249B - Purification refining method of ezetimibe intermediate.

- WO2008032338A2 - Improved process for the preparation of ezetimibe and its intermediates.

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations . PMC. [Link]

-

Synthesis and Modeling of Ezetimibe Analogues . PMC. [Link]

-

The synthesis of ezetimibe with high stereochemical purity . science24.com. [Link]

-

Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors . PMC. [Link]

-

An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe . ResearchGate. [Link]

-

Pd-Catalyzed Asymmetric Hydrogenation of α-Fluorinated Iminoesters in Fluorinated Alcohol: A New and Catalytic Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives . Organic Letters (ACS Publications). [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications . MDPI. [Link]

-

Ezetimibe NMR . New Drug Approvals. [Link]

- WO2010141494A2 - Synthesis of ezetimibe.

-

total synthesis of ezetimbie and their key sterioisomers . ResearchGate. [Link]

-

Process for preparing Ezetimibe intermediate by enantioselective CBS catalyzed ketone reduction with BH 3–DEA prepared in situ . ResearchGate. [Link]

-

Synthesis and Modeling of Ezetimibe Analogues . ResearchGate. [Link]

-

DEVELOPMENT OF RP-HPLC METHOD FOR DETERMINATION OF EZETIMIBE AND FENOFIBRATE FROM SYNTHETIC MIXTURE . TSI Journals. [Link]

-

An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug . Scite.ai. [Link]

- WO2008151324A1 - Reduction processes for the preparation of ezetimibe.

-

An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug . ACS Publications. [Link]

-

Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor . Figshare. [Link]

-

Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor . The Journal of Organic Chemistry (ACS Publications). [Link]

-

Ezetimibe intermediate and synthesis method of ezetimibe . Patsnap. [Link]

-

Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction . Organic Letters (ACS Publications). [Link]

-

(PDF) Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices . ResearchGate. [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach . The Innovation. [Link]

-

A Review on Analytical Techniques for the Assay of Ezetimibe . Acta Scientific. [Link]

-

Enantioselective reduction of ketones . Wikipedia. [Link]

-

Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor . ResearchGate. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications . PubMed. [Link]

Sources

- 1. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science24.com [science24.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 8. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. patents.justia.com [patents.justia.com]

- 12. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]

- 13. CN102746249A - Purification refining method of ezetimibe intermediate - Google Patents [patents.google.com]

- 14. CN102746249B - Purification refining method of ezetimibe intermediate - Google Patents [patents.google.com]

- 15. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

Reagents for N-alkylation of 4-fluoroaniline with epoxides

Application Note: High-Efficiency N-Alkylation of 4-Fluoroaniline with Epoxides

Executive Summary

The N-alkylation of 4-fluoroaniline via epoxide ring-opening is a pivotal transformation in medicinal chemistry, particularly for synthesizing

This guide moves beyond standard textbook methodologies, focusing on Lewis Acid Catalysis and Surface-Mediated Heterogeneous Catalysis . These methods offer superior regiocontrol and yield compared to traditional thermal uncatalyzed methods, which often suffer from long reaction times and polymerization side products.

Mechanistic Insight & Regioselectivity

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the epoxide carbon. The regioselectivity is governed by the nature of the epoxide and the catalyst employed.[1]

-

Scenario A (Aliphatic Epoxides): Steric factors dominate. The nucleophile attacks the less hindered terminal carbon (

-like). -

Scenario B (Aryl Epoxides e.g., Styrene Oxide): Electronic factors dominate, especially under Lewis Acid catalysis. The catalyst weakens the C-O bond at the benzylic position (stabilizing the developing positive charge), directing the attack to the more substituted carbon.

Figure 1: Mechanistic Pathway and Regiocontrol

Caption: Divergent regioselectivity pathways determined by epoxide substituents and Lewis Acid activation.

Reagent Selection Guide

The following reagents have been validated for high-yield conversion of anilines.

Table 1: Comparative Analysis of Reagent Systems

| Reagent Class | Specific Catalyst | Loading | Conditions | Yield (4-F-Aniline) | Regioselectivity (Styrene Oxide) | Key Advantage |

| Metal Triflate | Aluminum Triflate ( | 0.05 - 1 mol% | Acetonitrile, RT | >90% | High ( | Extremely low loading; homogeneous. |

| Heterogeneous | Sulfated Tin Oxide ( | 2 mol% | Solvent-Free, RT | 95% | >99:1 ( | Recyclable solid; simple filtration workup. |

| Rare Earth | Yttrium Trichloride ( | 1 mol% | Solvent-Free, RT | 92% | High | Excellent for sterically hindered amines. |

| Green/Solvent | Water / HFIP | N/A | Reflux / 50°C | 80-85% | Moderate | No metal waste; utilizes hydrophobic effect. |

Detailed Experimental Protocols

Protocol A: Heterogeneous Catalysis (Sulfated Tin Oxide)

Best for: Routine synthesis, simple workup, and high regioselectivity.

Rationale: Sulfated tin oxide acts as a solid superacid. It activates the epoxide oxygen via surface coordination, facilitating nucleophilic attack by 4-fluoroaniline without the need for toxic solvents.

Materials:

-

4-Fluoroaniline (1.0 mmol, ~111 mg)

-

Sulfated Tin Oxide (

) catalyst (prepared via calcination or purchased)

Step-by-Step Procedure:

-

Preparation: In a 10 mL round-bottom flask or reaction vial, add 4-fluoroaniline (1.0 equiv).

-

Addition: Add the epoxide (1.0 equiv) directly to the amine.

-

Catalyst: Add Sulfated Tin Oxide (2 mol%, approx. 5-10 mg).

-

Reaction: Stir the neat mixture magnetically at Room Temperature (25°C) .

-

Checkpoint: The mixture may become viscous. Ensure efficient stirring.

-

-

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/n-Hexane 1:5). Reaction is typically complete within 30 minutes .

-

Workup:

-

Dilute the reaction mixture with Diethyl ether (20 mL).

-

Filter the solution through a sintered glass funnel or a cotton plug to recover the solid catalyst (Catalyst can be washed with ether, dried at 110°C, and reused).

-

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via short-path silica column chromatography.

Expected Result: 95% yield of the

Protocol B: Homogeneous Lewis Acid Catalysis (Metal Triflate)

Best for: High-throughput screening, difficult substrates, or scale-up.

Rationale: Metal triflates (

Materials:

-

4-Fluoroaniline (1.0 mmol)

-

Epoxide (1.0 - 1.1 mmol)

-

Aluminum Triflate (

) or Bismuth Triflate ( -

Acetonitrile (

) or Dichloromethane (

Step-by-Step Procedure:

-

Solvation: Dissolve 4-fluoroaniline (1.0 mmol) and epoxide (1.1 mmol) in Acetonitrile (2 mL).

-

Catalysis: Add

(1 mol%, ~4.7 mg). -

Reaction: Stir at Room Temperature .

-

Note: For unreactive aliphatic epoxides, mild heating to 40-50°C may be required.

-

-

Monitoring: Monitor by TLC. Most reactions complete within 15–45 minutes .

-

Quench: Add water (5 mL) to quench the Lewis acid.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Isolation: Evaporate solvent. The crude product is often analytically pure.

Workflow Visualization

Figure 2: Experimental Workflow for Protocol A (Solid Acid)

Caption: Streamlined solvent-free workflow for solid-acid catalyzed aminolysis.

Safety & Troubleshooting

-

Toxicity: 4-Fluoroaniline is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia. All operations must be performed in a fume hood.

-

Epoxides: Many epoxides are mutagens/carcinogens. Handle with extreme care.

-

Over-alkylation: While less common with epoxides than alkyl halides, using a slight excess of amine (1.1 equiv) or strict 1:1 stoichiometry with high-activity catalysts prevents the formation of bis-alkylated byproducts.

-

Regioselectivity Check:

References

-

Sulfated Tin Oxide Catalysis: "Regioselective Ring Opening of Epoxides with Amines Using Sulfated Tin Oxide under Solvent-free Conditions." BenchChem Application Notes.

-

Metal Triflate Catalysis: Williams, D. B. G., et al. "Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols and amines." Organic & Biomolecular Chemistry, 2003.

-

Rare Earth Catalysis: "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." MDPI, 2017.

-

General Review: "Nucleophilic ring opening of epoxides with amines." ResearchGate.[4][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application and Protocol Guide: Preparation of Chiral 1-(4-Fluorophenylamino)-2-propanol Enantiomers

Abstract